2-hydroxy-1-(4-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazino-pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. . Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and other diseases
Medicine: Explored for its therapeutic potential in treating oncological diseases by inhibiting specific receptors and pathways
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. The binding inhibits the activity of these targets, thereby modulating various biological pathways. For example, it may inhibit the HER2 receptor, which is involved in the proliferation of certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-DIAZINO[5,4-D]PYRIMIDINES: These compounds share a similar core structure but differ in the substituents attached to the diazino-pyrimidine ring
PYRANO[2,3-D]PYRIMIDINE-2,4-DIONE DERIVATIVES: These analogues have been studied for their potential as PARP-1 inhibitors and exhibit different biological activities.
Uniqueness
1-(4-METHYLPHENYL)-6-(2-PHENYLETHYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific targets such as HER2 sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O2/c1-15-7-9-17(10-8-15)25-19-18(20(26)23-21(25)27)13-24(14-22-19)12-11-16-5-3-2-4-6-16/h2-10,22H,11-14H2,1H3,(H,23,26,27) |
InChI Key |
DFFCBRNOFXJMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)NC2=O |
Origin of Product |
United States |
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